An In-depth Technical Guide to the Chemical Properties and Structure of Propyl Benzoate
An In-depth Technical Guide to the Chemical Properties and Structure of Propyl Benzoate
Propyl benzoate (B1203000) (C₁₀H₁₂O₂) is an organic compound classified as a benzoate ester.[1] It is formed from the condensation of benzoic acid and propanol.[1][2] This colorless to pale yellow oily liquid is characterized by a warm, herbaceous, and nutty balsamic odor with a sweet, fruity taste.[1][3][4] Due to these organoleptic properties, it finds application as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics.[1][4][5] Furthermore, it serves as a solvent, a plasticizer, and exhibits antimicrobial properties, making it useful as a preservative.[4][5] Propyl benzoate occurs naturally in plants such as sweet cherries and clove stems (Syzygium aromaticum).[4][6]
Chemical Structure
Propyl benzoate consists of a propyl group attached to the carboxyl group of a benzoate moiety. The core structure is a benzene (B151609) ring bonded to an ester functional group.
Molecular Descriptors
| Descriptor | Value |
| IUPAC Name | propyl benzoate[1] |
| Molecular Formula | C₁₀H₁₂O₂[5] |
| Molecular Weight | 164.20 g/mol [1] |
| Canonical SMILES | CCCOC(=O)C1=CC=CC=C1[1] |
| InChI | InChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3[1] |
| InChIKey | UDEWPOVQBGFNGE-UHFFFAOYSA-N[1] |
| CAS Number | 2315-68-6[7] |
graph Propyl_Benzoate_Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,-0.5!", label="C"]; C3 [pos="-0.87,-1.5!", label="C"]; C4 [pos="0,-2!", label="C"]; C5 [pos="0.87,-1.5!", label="C"]; C6 [pos="0.87,-0.5!", label="C"];
// Bonds in benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Ester group C_carboxyl [pos="1.74,0!", label="C"]; O_double [pos="2.61,0.5!", label="O"]; O_single [pos="1.74,-1!", label="O"]; C1 -- C_carboxyl; C_carboxyl -- O_double [label="=", len=0.5]; C_carboxyl -- O_single;
// Propyl group C_propyl1 [pos="2.61,-1.5!", label="CH₂"]; C_propyl2 [pos="3.48,-1!", label="CH₂"]; C_propyl3 [pos="4.35,-1.5!", label="CH₃"]; O_single -- C_propyl1; C_propyl1 -- C_propyl2; C_propyl2 -- C_propyl3; }
Caption: 2D Chemical Structure of Propyl Benzoate.
Physicochemical Properties
Propyl benzoate is a neutral compound with moderate solubility in water and higher solubility in organic solvents like ethanol (B145695) and ether.[5]
Physical and Chemical Properties of Propyl Benzoate
| Property | Value | Source |
| Melting Point | -51 °C | [8] |
| Boiling Point | 229.5 °C at 766 mmHg | [8] |
| Density | 1.026 g/mL at 25 °C | [8] |
| Vapor Pressure | 0.181 hPa at 25 °C | [8] |
| Refractive Index | n20/D 1.501 | [8] |
| Water Solubility | 251.4 mg/L at 20 °C | [8] |
| logP (o/w) | 3.010 | [3] |
| Flash Point | 97.22 °C (207.00 °F) | [3] |
Experimental Protocols
Synthesis of Propyl Benzoate via Fischer Esterification
Propyl benzoate is commonly synthesized through the Fischer esterification of benzoic acid with n-propanol, using a strong acid catalyst such as sulfuric acid.[2][9][10] The reaction is heated under reflux to drive the equilibrium towards the formation of the ester.[2][9]
Materials:
-
Benzoic acid (C₇H₆O₂)
-
n-Propanol (C₃H₈O)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzoic acid and n-propanol, typically in a 1:1 molar ratio.[2]
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture.[2]
-
Reflux: Assemble a reflux apparatus and heat the mixture for approximately one hour.[2][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: After cooling, transfer the reaction mixture to a separatory funnel.[9]
-
Wash the mixture with water. The ester layer may initially float on top due to dissolved compounds but will settle to the bottom upon further washing as it has a higher density than water.[9]
-
Neutralize any remaining acid by washing with a 5% aqueous solution of sodium bicarbonate.
-
Wash again with water to remove any residual salts.
-
Drying and Isolation: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.[9]
-
Remove the drying agent by filtration. The crude product can be purified by distillation to obtain pure propyl benzoate.
Caption: Workflow for the Synthesis and Purification of Propyl Benzoate.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of propyl benzoate shows distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the propyl group.[4] The deshielding effect of the ester functionality shifts the alpha-protons of the propyl group to a higher frequency.[4]
¹H NMR Spectral Data of Propyl Benzoate in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 2H | Aromatic Protons (ortho) |
| ~7.4-7.5 | Multiplet | 3H | Aromatic Protons (meta, para) |
| ~4.2 | Triplet | 2H | -OCH₂- |
| ~1.7 | Sextet | 2H | -CH₂-CH₃ |
| ~1.0 | Triplet | 3H | -CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of propyl benzoate displays eight distinct resonances, corresponding to the different carbon environments in the molecule.[4]
¹³C NMR Spectral Data of Propyl Benzoate in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (Ester Carbonyl) |
| ~132 | Aromatic Carbon (para) |
| ~130 | Aromatic Carbon (ipso) |
| ~129 | Aromatic Carbons (ortho) |
| ~128 | Aromatic Carbons (meta) |
| ~66 | -OCH₂- |
| ~22 | -CH₂-CH₃ |
| ~10 | -CH₃ |
Mass Spectrometry
The electron ionization (EI) mass spectrum of propyl benzoate shows a molecular ion peak at m/z 164. The base peak is typically observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. Other significant fragments are observed at m/z 123, 122, and 77.[1][11]
Key Mass Spectrometry Fragments of Propyl Benzoate
| m/z | Relative Intensity | Fragment |
| 164 | Low | [M]⁺ (Molecular Ion) |
| 123 | High | [M - C₃H₅]⁺ |
| 122 | Moderate | [C₆H₅COOH]⁺ |
| 105 | 100% (Base Peak) | [C₆H₅CO]⁺ (Benzoyl Cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |
Infrared (IR) Spectroscopy
The IR spectrum of propyl benzoate exhibits characteristic absorption bands for the ester functional group and the aromatic ring.
Characteristic IR Absorption Bands for Propyl Benzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | C-H stretch (aromatic) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1270 | Strong | C-O stretch (ester) |
| ~1100 | Strong | O-C stretch (ester) |
| ~710 | Strong | C-H bend (aromatic, ortho-disubstituted) |
Safety and Handling
Propyl benzoate is generally considered to have low toxicity.[5] However, it may cause skin and eye irritation.[12][13] Standard laboratory safety precautions should be followed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[13][14] It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[13][14] In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used as extinguishing media.[14]
References
- 1. Propyl Benzoate | C10H12O2 | CID 16846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. propyl benzoate, 2315-68-6 [thegoodscentscompany.com]
- 4. azom.com [azom.com]
- 5. CAS 2315-68-6: Propyl benzoate | CymitQuimica [cymitquimica.com]
- 6. Showing Compound Propyl benzoate (FDB008434) - FooDB [foodb.ca]
- 7. n-Propyl benzoate [webbook.nist.gov]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. PROPYL BENZOATE(2315-68-6) MS [m.chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. chemicalbook.com [chemicalbook.com]
